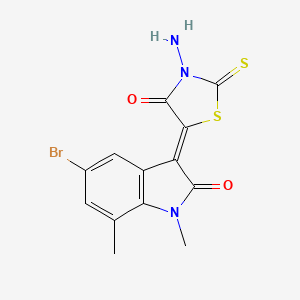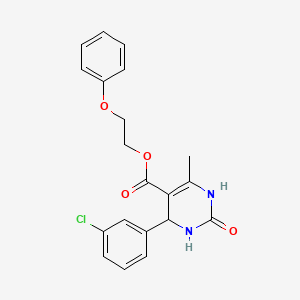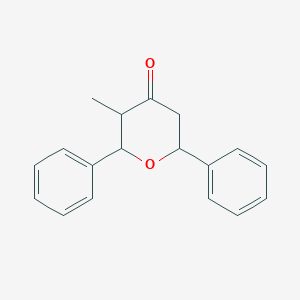
3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine derivatives have been widely studied in medicinal chemistry due to their diverse biological activities. Among them, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine (BPT) has attracted significant attention in recent years. BPT is a synthetic compound that has shown promising results in various scientific research applications.
作用机制
The exact mechanism of action of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is not fully understood. However, it has been proposed that 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine may also induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. The anti-diabetic effects of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine may be attributed to its ability to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway.
Biochemical and Physiological Effects:
3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has been shown to modulate various biochemical and physiological processes. In vitro studies have demonstrated that 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammation. 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has also been reported to decrease the expression of matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. In diabetic animal models, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has been shown to increase the expression of glucose transporter 4 (GLUT4) and enhance insulin signaling.
实验室实验的优点和局限性
3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields. 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has also been shown to exhibit potent biological activities at relatively low concentrations. However, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Additionally, the exact mechanism of action of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the study of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine. One potential direction is to investigate the safety and toxicity profile of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine in animal models. Another direction is to explore the potential therapeutic applications of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine derivatives with improved biological activities and selectivity may be a promising direction for future research.
Conclusion:
In conclusion, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is a synthetic compound that has shown promising results in various scientific research applications. It exhibits anti-inflammatory, anti-cancer, and anti-diabetic activities and modulates various biochemical and physiological processes. The synthesis of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is relatively simple, and it has several advantages for lab experiments. However, the exact mechanism of action of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is not fully understood, and its safety profile has not been fully established. There are several future directions for the study of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine, which may lead to the development of novel therapeutic agents.
合成方法
3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine can be synthesized by the reaction of 4-methoxy-3-nitrobenzaldehyde with 4-biphenylsulfonylthiocarbamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride to yield the final compound, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine. The synthesis of 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is relatively simple and can be achieved in a few steps with high yields.
科学研究应用
3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In vitro studies have demonstrated that 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has also been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-(4-biphenylylsulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
属性
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-29-21-12-9-18(15-20(21)24(25)26)22-23(13-14-30-22)31(27,28)19-10-7-17(8-11-19)16-5-3-2-4-6-16/h2-12,15,22H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIGSDXUUZLYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,4-dichlorobenzamide](/img/structure/B4979494.png)




![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4979528.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)
![4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4979544.png)
![butyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4979550.png)

![ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate](/img/structure/B4979557.png)
![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![5-[(4-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4979581.png)
![9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4979600.png)